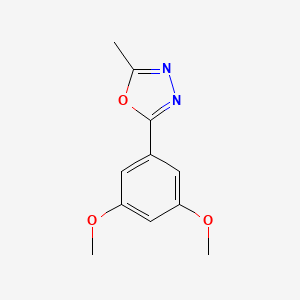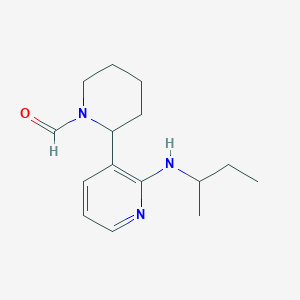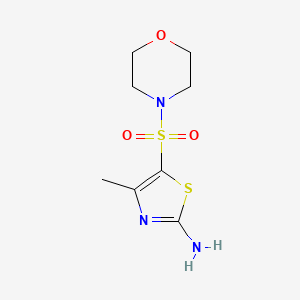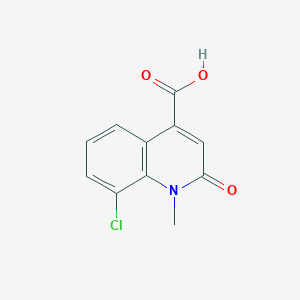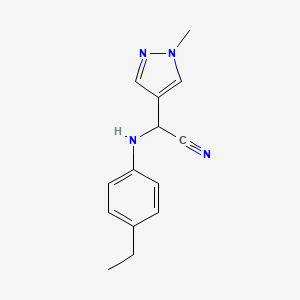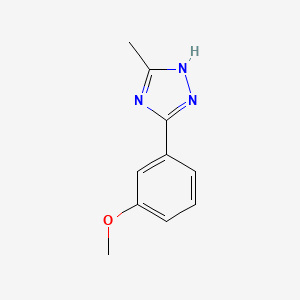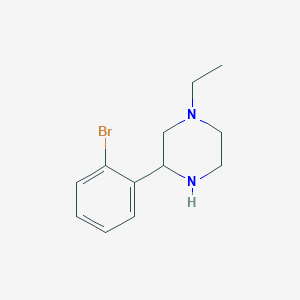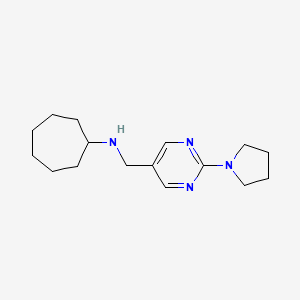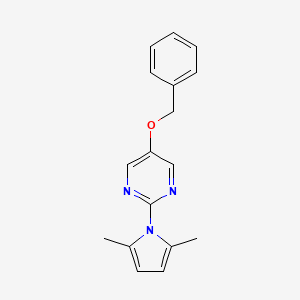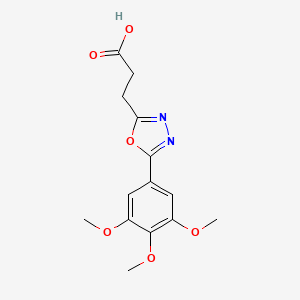
3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a trimethoxyphenyl group, which is a benzene ring substituted with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3,4,5-trimethoxybenzohydrazide. This intermediate is then reacted with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions to form the corresponding hydrazone. The hydrazone is cyclized to form the 1,3,4-oxadiazole ring through a cyclization reaction, often using a dehydrating agent like phosphorus oxychloride (POCl₃). The final step involves the hydrolysis of the ester group to yield the target compound, this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the oxadiazole ring into other functional groups.
Substitution: The methoxy groups on the trimethoxyphenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用機序
The mechanism of action of 3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, the compound may inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and cell division. Additionally, the oxadiazole ring can interact with nucleic acids or proteins, affecting their function and stability.
類似化合物との比較
3-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can be compared with other similar compounds, such as:
3-(3,4,5-Trimethoxyphenyl)propanoic acid: This compound lacks the oxadiazole ring but retains the trimethoxyphenyl group. It is used in similar research applications but may exhibit different biological activities.
1,3,4-Oxadiazole derivatives: Other derivatives of 1,3,4-oxadiazole with different substituents can be compared to understand the impact of various functional groups on their chemical and biological properties.
Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group but different core structures can provide insights into the role of this group in biological activity.
特性
分子式 |
C14H16N2O6 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC名 |
3-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O6/c1-19-9-6-8(7-10(20-2)13(9)21-3)14-16-15-11(22-14)4-5-12(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChIキー |
WEMFDNAXGPHGEL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



